2-Hydroxyethyl gallate
Overview
Description
2-Hydroxyethyl gallate, also known as 2-hydroxyethyl 3,4,5-trihydroxybenzoate, is an organic compound with the molecular formula C9H10O6. It is a derivative of gallic acid, where the hydroxyl group is esterified with 2-hydroxyethanol. This compound is known for its antioxidant properties and is used in various applications, including food preservation and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl gallate can be synthesized through the esterification of gallic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl gallate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.
Biology: It is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in food preservation to prevent oxidation and extend shelf life.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl gallate primarily involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response, inflammation, and cell proliferation .
Comparison with Similar Compounds
Gallic Acid: The parent compound of 2-hydroxyethyl gallate, known for its strong antioxidant properties.
Ethyl Gallate: Another ester derivative of gallic acid with similar antioxidant properties.
Propyl Gallate: Used as an antioxidant in food and cosmetics.
Uniqueness: this compound is unique due to its specific esterification with 2-hydroxyethanol, which imparts distinct solubility and reactivity characteristics compared to other gallate derivatives.
Properties
IUPAC Name |
2-hydroxyethyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6/c10-1-2-15-9(14)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBVVNCQYNPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987664 | |
Record name | 2-Hydroxyethyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68162-50-5 | |
Record name | Gallic acid ethylene glycol ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68162-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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